Validated Suzuki Coupling Reactivity: 50–80% Yields for Benzo[b]thiophene Biaryl Construction
The 6-bromobenzo[b]thiophene scaffold undergoes palladium-catalyzed borylation followed by in situ Suzuki coupling with substituted 2-bromonitrobenzenes to produce 2-methyl-2′-nitro diaryl compounds in 50–80% isolated yields [1]. This one-pot borylation/Suzuki coupling (BSC) methodology represents a significant improvement over earlier three-step bromine–lithium exchange protocols, which afforded only moderate yields and required cryogenic conditions [1]. In contrast, heteroaryl bromide Suzuki couplings reported in comparable studies using conventional triphenylphosphine–palladium catalysts require 3–10 mol% catalyst loading and frequently exhibit sluggish reactivity when both partners are heteroaromatic, due to electronic deactivation or catalyst poisoning by the sulfur-containing heterocycle [2].
| Evidence Dimension | Suzuki coupling yield for biheteroaryl bond formation |
|---|---|
| Target Compound Data | 50–80% yield (one-pot borylation/Suzuki sequence) |
| Comparator Or Baseline | Earlier three-step bromine–lithium exchange: 'moderate yields' (per source); General heteroaryl Suzuki coupling baseline: variable/suboptimal yields with standard Pd(PPh₃)₄ catalysts at 3–10 mol% loading |
| Quantified Difference | 50–80% reported yield range vs. unspecified 'moderate' yields from prior methods |
| Conditions | Methylated 6-bromobenzo[b]thiophene, pinacolborane, Pd catalyst, in situ coupling with substituted (CF₃, OMe) 2-bromonitrobenzenes |
Why This Matters
Procurement for pharmaceutical intermediate synthesis requires predictable coupling performance; 50–80% yields under standard Suzuki conditions provide a benchmark for route feasibility assessment that is not uniformly available for other positional isomers.
- [1] Ferreira, I. C. F. R., Queiroz, M. J. R. P., & Kirsch, G. (2003). Tandem palladium-catalyzed borylation and Suzuki coupling (BSC) to thienocarbazole precursors. Tetrahedron Letters, 44(23), 4327–4329. View Source
- [2] Doucet, H., & Santelli, M. (2007). Synthesis of biheteroaryl derivatives by tetraphosphine/palladium-catalysed Suzuki coupling. Inorganica Chimica Acta, 360(1), 357–364. View Source
